3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is an organic compound characterized by its bicyclic structure, which consists of a benzene ring fused with a benzoxazine ring. This compound is notable for its potential applications in various fields including medicinal chemistry and materials science. It is classified under heterocyclic compounds due to the presence of nitrogen and oxygen atoms within its ring structure.
The compound has a specific Chemical Abstracts Service (CAS) number, which is crucial for its identification in chemical databases. It is categorized as a benzoxazine derivative, which are known for their unique properties and applications in polymer science and pharmaceuticals. The classification of this compound falls under the broader category of sulfonamide derivatives, given the presence of the phenylsulfonyl group.
The synthesis of 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods:
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes several significant chemical reactions:
The mechanism of action for 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine primarily involves its biological activities:
These mechanisms make it a candidate for further pharmaceutical development aimed at treating infections or inflammatory diseases .
The physical properties of 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine include:
Chemical properties include stability under standard conditions but may react under extreme pH or temperature variations .
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine has diverse applications:
Modern synthetic routes prioritize enantioselective construction of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, leveraging chiral catalysts to control stereochemistry at the 3-position—a critical feature for bioactive derivatives like 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine.
This methodology employs activated aziridines (e.g., N-tosylaziridines) and 2-halophenols under Lewis acid catalysis (e.g., BF₃·Et₂O). The catalyst facilitates regioselective aziridine ring opening at the less substituted carbon, generating β-haloamine intermediates. A subsequent copper(I)-catalyzed intramolecular Ullmann-type C–N cyclization forms the benzoxazine ring with exceptional stereofidelity (ee > 99%, de > 99%). The sequence tolerates electron-donating and withdrawing substituents on the phenol moiety, enabling access to diverse 3-substituted dihydrobenzoxazines crucial for further elaboration.
Table 1: Lewis Acid-Catalyzed Aziridine Ring-Opening/Cyclization
Aziridine Type | 2-Halophenol | Catalyst System | Yield (%) | Stereoselectivity |
---|---|---|---|---|
N-Ts-Aziridine | 2-Bromophenol | BF₃·Et₂O / CuI | 85 | >99% ee, >99% de |
N-Ms-Aziridine | 2-Iodophenol | InBr₃ / CuBr | 78 | >99% ee, >99% de |
Chiral palladium complexes (e.g., Pd(0)/WingPhos ligand) catalyze a tandem process using vinyl methylene cyclic carbonates (VMCCs) and 2-aminophenols. The reaction initiates with enantioselective allylic amination, forming a chiral allylamine intermediate. This is followed by an intramolecular oxa-Michael addition, where the phenolic oxygen attacks the activated alkene, constructing the dihydrobenzoxazine ring with concomitant formation of a stereogenic center at C3. This method delivers 3-vinyl-substituted-3,4-dihydro-2H-1,4-benzoxazines in high yields (70-90%) and enantioselectivities (85-98% ee) under mild conditions. The vinyl group serves as a versatile handle for further functionalization, including potential sulfonylation or oxidation.
Prochiral 3,3-disubstituted oxetanes undergo ring-opening with 2-aminophenols catalyzed by BINOL-derived chiral phosphoric acids (CPAs). The CPA activates the oxetane via hydrogen bonding and protonation, enabling nucleophilic attack by the amine group of the aminophenol. The reaction proceeds through a dynamic kinetic resolution pathway, desymmetrizing the oxetane and generating the dihydrobenzoxazine framework with high enantiocontrol (typically >90% ee) and excellent yields. This transition-metal-free approach is notable for its operational simplicity and functional group tolerance, providing direct access to enantioenriched 3,3-disubstituted derivatives.
Table 2: Enantioselective Methods for 3,4-Dihydro-2H-1,4-benzoxazine Synthesis
Method | Key Catalyst | Typical Yield (%) | Typical ee (%) | Key Product Feature |
---|---|---|---|---|
Aziridine Ring-Opening/Cyclization | BF₃·Et₂O / CuX | 75-90 | >99 | 3-Monosubstituted derivatives |
Pd-Tandem Allylic/Oxa-Michael | Pd/WingPhos | 70-90 | 85-98 | 3-Vinyl derivatives |
CPA Oxetane Desymmetrization | TRIP or Derivatives | 80-95 | 90-99 | 3,3-Disubstituted derivatives |
Pre-formed dihydrobenzoxazine scaffolds can be selectively modified to introduce critical substituents like the 3-methyl group or the 4-(phenylsulfonyl) moiety.
While direct sulfonation of the benzoxazine core is uncommon, electrophilic aromatic substitution (EAS) principles govern sulfonyl group introduction. The electron-rich benzene ring of 3,4-dihydro-2H-1,4-benzoxazines is susceptible to EAS. Sulfonyl groups are typically installed via:
The secondary amine at position 3 (N-H) is the most nucleophilic site in unsubstituted dihydrobenzoxazines. Regioselective N-methylation is efficiently achieved using:
This alkylation step is critical for synthesizing the 3-methyl-3,4-dihydro-2H-1,4-benzoxazine precursor (CAS 32329-20-7) [4] before subsequent N-sulfonylation. The reaction exhibits high regioselectivity due to the greater nucleophilicity of the aliphatic amine compared to the oxygen in the heterocycle or the aromatic ring. Commercial availability of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (95% purity) underscores the robustness of this methylation approach [4].
Table 3: Stepwise Functionalization Methods
Target Modification | Reagent | Conditions | Regioselectivity | Key Application |
---|---|---|---|---|
N-Sulfonylation (N4) | ArSO₂Cl | Base (Et₃N, pyridine), 0-25°C | High (N-attack) | 4-(Phenylsulfonyl) derivatives |
C-Sulfonation (C-Ar) | SO₃ / H₂SO₄ (fuming) | 0-50°C (reversible) | Ortho/Para to N | Rare for target compound |
N-Methylation (N3) | CH₃I, K₂CO₃ | DMF, 25-60°C, 2-12h | Exclusive | 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine |
Reductive N-Methylation (N3) | HCHO/HCO₂H | 80-100°C, 4-8h | Exclusive | 3-Methyl derivative |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: